5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the benzoxazine family. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Industrial production methods often involve the use of aromatic amines, phenols, and formaldehyde in a one-pot process by heating the reactants . The reaction conditions typically include refluxing the mixture in methanol or other suitable solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives and heterocyclic compounds such as:
- 3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C24H21FN2O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21FN2O3/c1-28-18-12-8-15(9-13-18)20-14-21-19-4-3-5-22(29-2)23(19)30-24(27(21)26-20)16-6-10-17(25)11-7-16/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
RVQGFBUOVYBCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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